![molecular formula C10H7NO2S B3187907 3-Phenylisothiazole-4-carboxylic acid CAS No. 18160-82-2](/img/structure/B3187907.png)
3-Phenylisothiazole-4-carboxylic acid
Overview
Description
3-Phenylisothiazole-4-carboxylic acid is a type of carboxylic acid derivative. Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . Isothiazoles are useful compounds owing to their wide biological activity, industrial applications, and their use as synthetic intermediates . Carboxylic acid substituted isothiazoles in particular have shown useful biological activity .
Synthesis Analysis
The synthesis of 3-Phenylisothiazole-4-carboxylic acid involves reactions of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C gave the carboxylic acid products .Molecular Structure Analysis
The molecular structure of 3-Phenylisothiazole-4-carboxylic acid can be analyzed using techniques such as X-ray powder diffraction . The crystal packing in the pyrazole carboxylic acid derivative exhibits an interplay of strong O–H…O, C–H…N and C–H…F hydrogen bonds .Chemical Reactions Analysis
Carboxylic acids, including 3-Phenylisothiazole-4-carboxylic acid, can act as weak bases when the carbonyl oxygen accepts a proton from a strong acid .Physical And Chemical Properties Analysis
Carboxylic acids exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass . The specific physical and chemical properties of 3-Phenylisothiazole-4-carboxylic acid are not explicitly mentioned in the retrieved papers.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Phenylisothiazole-4-carboxylic acid, focusing on six unique fields:
Antibacterial Agents
3-Phenylisothiazole-4-carboxylic acid: has shown significant potential as an antibacterial agent. Isothiazole derivatives, including this compound, exhibit strong antibacterial activity against various strains of bacteria. This makes them promising candidates for developing new antibiotics, especially in the face of rising antibiotic resistance .
Anticancer Research
This compound is also being explored for its anticancer properties. Studies have indicated that isothiazole derivatives can inhibit the growth of cancer cells. The unique structure of 3-Phenylisothiazole-4-carboxylic acid allows it to interfere with cellular processes critical for cancer cell proliferation, making it a potential candidate for anticancer drug development .
Anti-inflammatory Applications
Research has demonstrated that 3-Phenylisothiazole-4-carboxylic acid possesses anti-inflammatory properties. This is particularly useful in developing treatments for inflammatory diseases. The compound can modulate inflammatory pathways, reducing inflammation and associated symptoms .
Hypolipidemic Agents
In the field of metabolic disorders, 3-Phenylisothiazole-4-carboxylic acid has been studied for its hypolipidemic effects. It can help lower lipid levels in the blood, which is beneficial for managing conditions like hyperlipidemia and cardiovascular diseases .
Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to be used in the synthesis of more complex molecules. This application is crucial in the development of new pharmaceuticals and other organic compounds .
Nanotechnology
In nanotechnology, 3-Phenylisothiazole-4-carboxylic acid is used for surface modification of nanoparticles. This enhances the stability and functionality of nanoparticles, making them more effective in various applications, including drug delivery systems and diagnostic tools .
These applications highlight the versatility and importance of 3-Phenylisothiazole-4-carboxylic acid in scientific research. If you need more detailed information on any specific application, feel free to ask!
Mechanism of Action
Target of Action
The primary targets of 3-Phenylisothiazole-4-carboxylic acid are currently unknown. Isoxazoles have been studied for their anticancer properties , suggesting potential targets within cancer-related pathways.
Mode of Action
The mode of action of 3-Phenylisothiazole-4-carboxylic acid is not well-documented. Given its structural similarity to other isoxazoles, it may interact with its targets through similar mechanisms. Isoxazoles typically bind to their targets based on their chemical diversity . The exact interaction of 3-Phenylisothiazole-4-carboxylic acid with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Isoxazoles, in general, have been shown to impact a variety of biological pathways, including those related to cancer
Pharmacokinetics
The compound’s molecular weight is 205.23 , which may influence its bioavailability and distribution within the body
Result of Action
Given its structural similarity to other isoxazoles, it may exhibit similar effects, such as cytotoxicity . .
properties
IUPAC Name |
3-phenyl-1,2-thiazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-6-14-11-9(8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFIQSITWQLVSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498247 | |
Record name | 3-Phenyl-1,2-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylisothiazole-4-carboxylic acid | |
CAS RN |
18160-82-2 | |
Record name | 3-Phenyl-1,2-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-1,2-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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